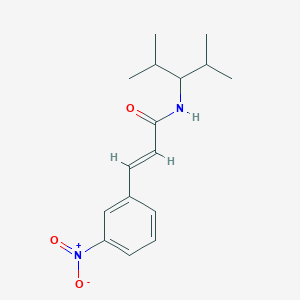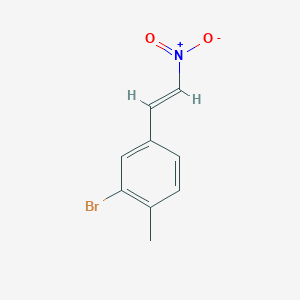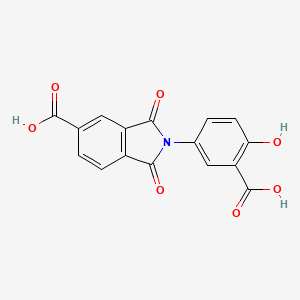![molecular formula C11H16BrN3O B5851726 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane](/img/structure/B5851726.png)
1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane, also known as BRP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane is not fully understood. However, it has been suggested that 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane may exert its biological effects through the inhibition of certain enzymes or proteins involved in cellular processes.
Biochemical and Physiological Effects:
1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane can reduce tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, there are also limitations to its use, including its limited solubility in aqueous solutions and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane. One potential direction is the development of novel compounds based on 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane for use in drug discovery. Another direction is the investigation of the mechanism of action of 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane and its potential targets. Additionally, further studies are needed to determine the safety and efficacy of 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane in vivo and its potential applications in various fields.
Synthesemethoden
1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane can be synthesized through a multi-step process involving the reaction of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form the corresponding active ester. The active ester is then reacted with azepane to yield 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane.
Wissenschaftliche Forschungsanwendungen
1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In drug discovery, 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane has been used as a building block for the synthesis of novel compounds with potential therapeutic properties. In material science, 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane has been used as a precursor for the synthesis of functionalized polymers and materials.
Eigenschaften
IUPAC Name |
azepan-1-yl-(4-bromo-1-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O/c1-14-8-9(12)10(13-14)11(16)15-6-4-2-3-5-7-15/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGXJFKLHRTCKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49821369 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5851646.png)
![2-[({[2-(2-hydroxyethoxy)ethyl]amino}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5851653.png)


![5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5851667.png)
![2-(methylthio)-4-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5851670.png)

![N'-[(3-cyclopentylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5851694.png)

![N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5851709.png)

![1-methyl-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine](/img/structure/B5851715.png)
![ethyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5851719.png)
